

pharmacokinetics of cilomilast absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cilomilast

CAS No.: 153259-65-5

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Pharmacokinetic Parameters of Cilomilast

The table below summarizes the fundamental pharmacokinetic parameters of **cilomilast** derived from clinical studies.

| Parameter | Value / Description | Notes / Conditions |
|--|---------------------------------|---|
| Absolute Bioavailability | ~100% [1] | Oral administration; negligible first-pass hepatic metabolism [2] [3] [4] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours [5] | Delayed by ~2 hours when administered with food [5] [6] |
| Peak Plasma Concentration (Cmax) | ~0.99 µg/mL (COPD patients) [5] | Reduced by 38% with food; unaffected by antacids or dosing time [5] [1] |
| Elimination Half-Life (t½) | 6.5 - 8 hours [5] [3] [6] | Supports twice-daily (bid) dosing regimen [3] |
| Volume of Distribution (Vss) | 10 - 17 L [5] | Small volume, indicating extensive tissue binding [3] |

| Parameter | Value / Description | Notes / Conditions |
|------------------------|--|---|
| Plasma Protein Binding | 99.4% [5] [3] | Primarily to albumin; concentration-independent at clinical doses [3] |
| Clearance (CL) | 1.5 - 2.0 L/h [5] | Low plasma clearance [3] |
| Route of Elimination | Predominantly metabolic, followed by renal excretion [5] | <1% of dose excreted unchanged in urine [5] |

Metabolic Pathway and Key Interactions

Cilomilast undergoes extensive hepatic metabolism, with the primary pathway involving cytochrome P450 2C8 (CYP2C8) to form the main metabolite, SB-217493 [5] [3]. This metabolite is significantly less potent, exhibiting **<10% of the PDE4 inhibitory activity** of the parent compound [5] [3]. Other metabolic reactions include 3-hydroxylation of the cyclopentane ring, decyclopentylation, and acyl glucuronidation [5].

Drug Interaction Profile

Cilomilast exhibits a **low potential for clinically relevant pharmacokinetic drug interactions** [3]. It does not inhibit major CYP enzymes (including CYP1A2, 2C9, 2C19, 2D6, and 3A4) [5]. Studies have shown no significant interactions with co-administered drugs commonly used in COPD patients, such as salbutamol, theophylline, digoxin, warfarin, and oral prednisolone [5] [3] [4].

However, a **pharmacodynamic interaction** was noted with erythromycin, where concurrent administration led to an increased incidence of gastrointestinal adverse events [3]. No dose adjustments are required for patients with COPD based on age or smoking status, though unbound **cilomilast** concentrations may increase in patients with moderate hepatic or severe renal impairment [5] [3].

Key Experimental Protocols in PK Studies

The foundational pharmacokinetic data for **cilomilast** were established through a series of clinical trials. Key methodological details are summarized below.

| Study Focus | Protocol Design & Population | Key Measurements & Outcomes |
|-------------|------------------------------|-----------------------------|
|-------------|------------------------------|-----------------------------|

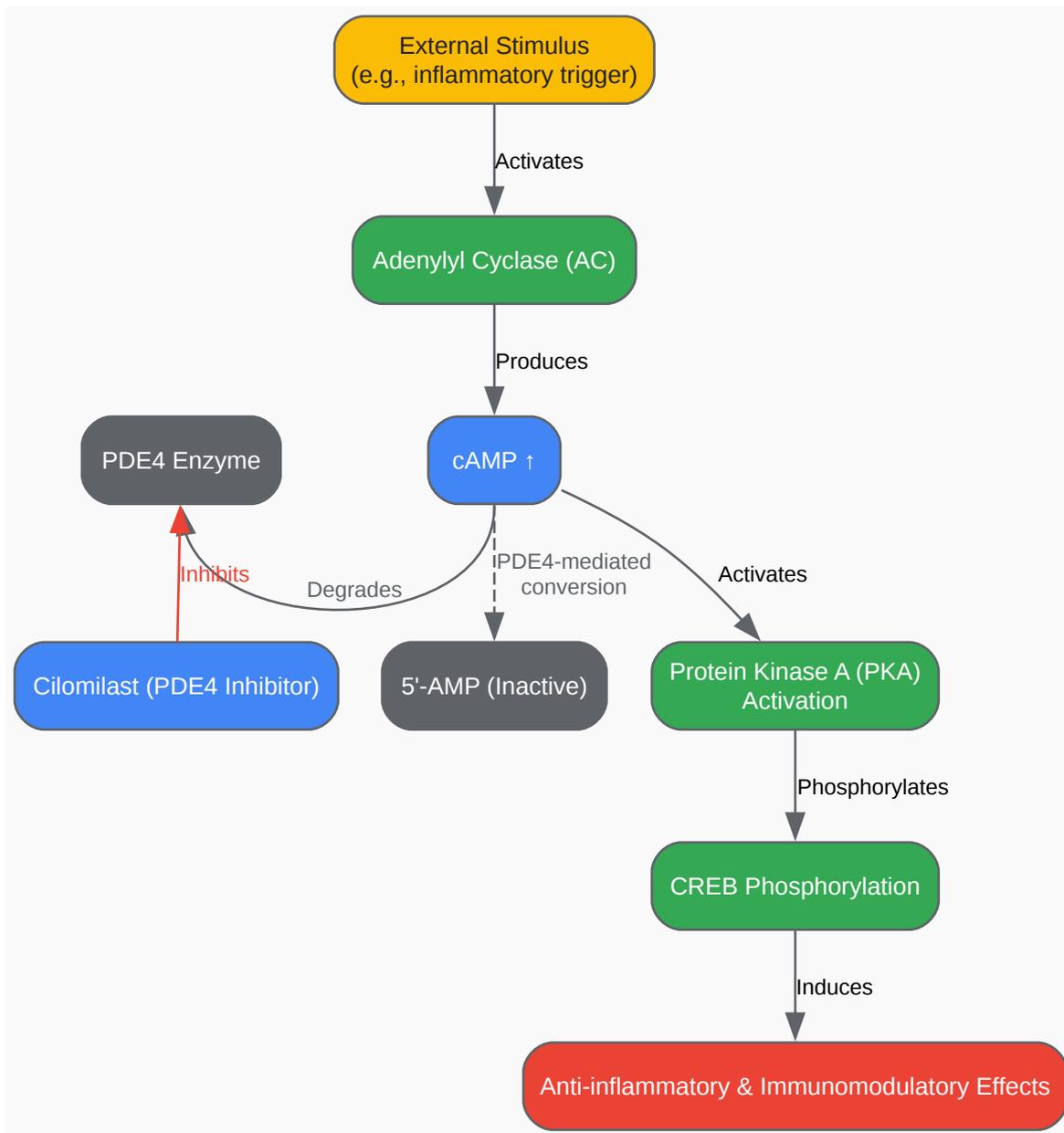
| **Absolute Bioavailability** [1] | - **Design:** Open-label, randomized.

- **Intervention:** Single 15 mg oral dose vs. 4 mg intravenous dose.
- **Population:** Healthy, nonsmoking volunteers. | - **Measurement:** Plasma concentrations over time.
- **Outcome:** Calculated absolute oral bioavailability of ~100%. | | **Food Effect** [6] [1] | - **Design:** Randomized.
- **Intervention:** Single 15 mg oral dose administered after an overnight fast vs. with food. | - **Measurement:** Cmax, Tmax, AUC.
- **Outcome:** Food delayed Tmax by 2 hours and reduced Cmax by 39%, with no effect on overall AUC (bioavailability). | | **Dose Proportionality & Tolerability** [6] | - **Design:** Single-blind, dose-escalating, placebo-controlled.
- **Intervention:** Single and repeat oral doses (2-30 mg bid).
- **Population:** Healthy young and elderly volunteers. | - **Measurement:** Pharmacokinetic parameters and adverse events.
- **Outcome:** Linear, dose-proportional pharmacokinetics. Well tolerated up to 15 mg bid, with optimal tolerability in the fed state. |

Mechanism of Action and Signaling Pathway

Cilomilast is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), the major cAMP-hydrolyzing enzyme in inflammatory and immune cells [2] [3] [4]. By inhibiting PDE4, **cilomilast** increases intracellular cAMP levels, which in turn modulates a wide range of cellular effects.

The diagram below illustrates the core signaling pathway affected by **cilomilast**.



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This increased intracellular cAMP level leads to the suppression of key pro-inflammatory mediators and processes central to COPD pathogenesis, including the activation of neutrophils, macrophages, and CD8⁺ T-lymphocytes [3] [4] [7].

Professional Appraisal and Development Status

While **cilomilast** exhibited a promising pharmacokinetic and safety profile, its clinical development for COPD was ultimately terminated. Phase III trials demonstrated only modest and variable improvements in lung function (FEV1) and exacerbation rates, which were deemed insufficient for a novel therapy [5] [8]. The primary challenge was its **narrow therapeutic index**, with gastrointestinal adverse events (nausea, diarrhea, abdominal pain) being the most common dose-limiting factor [5] [8]. This profile highlights the significant hurdle of balancing efficacy and tolerability for systemically administered PDE4 inhibitors.

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